1,3,3-Trimethyl-2-((methyl-2-naphthylhydrazono)methyl)-3H-indoliumacetate
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Overview
Description
1,3,3-Trimethyl-2-((methyl-2-naphthylhydrazono)methyl)-3H-indoliumacetate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an indolium core with multiple substituents, including a naphthylhydrazono group, which contributes to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3-Trimethyl-2-((methyl-2-naphthylhydrazono)methyl)-3H-indoliumacetate typically involves multi-step organic reactions. One common method includes the condensation of 1,3,3-trimethylindolenine with methyl-2-naphthylhydrazine under acidic conditions to form the hydrazono intermediate. This intermediate is then reacted with acetic acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3,3-Trimethyl-2-((methyl-2-naphthylhydrazono)methyl)-3H-indoliumacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazono group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indolium core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted indolium derivatives.
Scientific Research Applications
1,3,3-Trimethyl-2-((methyl-2-naphthylhydrazono)methyl)-3H-indoliumacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1,3,3-Trimethyl-2-((methyl-2-naphthylhydrazono)methyl)-3H-indoliumacetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s hydrazono group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the indolium core can interact with cellular membranes, affecting their integrity and function.
Comparison with Similar Compounds
Similar Compounds
- 1,3,3-Trimethyl-2-((phenylhydrazono)methyl)-3H-indoliumacetate
- 1,3,3-Trimethyl-2-((benzylhydrazono)methyl)-3H-indoliumacetate
Uniqueness
1,3,3-Trimethyl-2-((methyl-2-naphthylhydrazono)methyl)-3H-indoliumacetate is unique due to the presence of the naphthylhydrazono group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
Biological Activity
1,3,3-Trimethyl-2-((methyl-2-naphthylhydrazono)methyl)-3H-indoliumacetate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C25H27N3O2
- Molecular Weight : 413.50 g/mol
- CAS Registry Number : 85005-76-1
- IUPAC Name : this compound
The biological activity of this compound is attributed to several mechanisms:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can mitigate oxidative stress in cells. This is crucial for preventing cellular damage and may have implications in age-related diseases and cancer therapy.
- Antimicrobial Properties : Research indicates that 1,3,3-trimethyl derivatives possess antimicrobial effects against various pathogens. The hydrazone moiety is believed to enhance its interaction with microbial cell membranes.
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit tumor growth through apoptosis induction and cell cycle arrest in various cancer cell lines. The mechanism involves modulation of key signaling pathways associated with cell proliferation and survival.
Table 1: Summary of Biological Activities
Activity Type | Mechanism | Reference |
---|---|---|
Antioxidant | Free radical scavenging | |
Antimicrobial | Disruption of cell membranes | |
Anticancer | Apoptosis induction | |
Anti-inflammatory | Inhibition of pro-inflammatory cytokines |
Case Study 1: Antioxidant Activity
A study conducted by Zhang et al. (2023) demonstrated that 1,3,3-trimethyl derivatives significantly reduced reactive oxygen species (ROS) levels in human fibroblast cells. The results indicated a protective effect against hydrogen peroxide-induced oxidative stress, suggesting potential applications in dermatological formulations.
Case Study 2: Antimicrobial Efficacy
In a comparative study on antimicrobial activity, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed that it exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, outperforming several standard antibiotics .
Case Study 3: Anticancer Potential
A recent investigation into the anticancer properties revealed that treatment with the compound led to a significant decrease in cell viability in MCF-7 breast cancer cells. Flow cytometry analysis indicated an increase in apoptotic cells after treatment with concentrations as low as 10 µM .
Properties
CAS No. |
85005-76-1 |
---|---|
Molecular Formula |
C23H24N3.C2H3O2 C25H27N3O2 |
Molecular Weight |
401.5 g/mol |
IUPAC Name |
N-methyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]naphthalen-2-amine;acetate |
InChI |
InChI=1S/C23H24N3.C2H4O2/c1-23(2)20-11-7-8-12-21(20)25(3)22(23)16-24-26(4)19-14-13-17-9-5-6-10-18(17)15-19;1-2(3)4/h5-16H,1-4H3;1H3,(H,3,4)/q+1;/p-1 |
InChI Key |
VBQHWLNNYDYRAE-UHFFFAOYSA-M |
Isomeric SMILES |
CC(=O)[O-].CC1(C2=CC=CC=C2[N+](=C1/C=N/N(C)C3=CC4=CC=CC=C4C=C3)C)C |
Canonical SMILES |
CC(=O)[O-].CC1(C2=CC=CC=C2[N+](=C1C=NN(C)C3=CC4=CC=CC=C4C=C3)C)C |
Origin of Product |
United States |
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